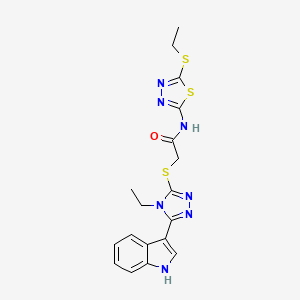
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H19N7OS3 and its molecular weight is 445.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that belongs to the class of triazole and thiadiazole derivatives. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Molecular Weight: 385.5 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, particularly the triazole and thiadiazole moieties. Research has indicated that derivatives of 1,2,4-triazoles possess a wide range of pharmacological effects:
-
Antimicrobial Activity:
- Triazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like gentamicin and ciprofloxacin .
- A study reported that certain triazole derivatives exhibited up to 16 times more activity against drug-resistant strains than traditional treatments .
-
Anticancer Properties:
- Triazole-containing compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For example, similar derivatives were found to have IC50 values in the nanomolar range against multiple cancer types .
- The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance cytotoxicity significantly .
- Other Pharmacological Activities:
Case Study 1: Antibacterial Efficacy
In a comparative study on various triazole derivatives, it was found that compounds similar to the one demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 4 μg/mL. The introduction of electron-withdrawing groups significantly enhanced activity against resistant strains .
Case Study 2: Anticancer Activity
A recent investigation into indole-based triazoles revealed that certain derivatives exhibited remarkable cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 14.1 μM . This suggests that the indole and triazole combination may synergistically enhance anticancer efficacy.
Data Tables
| Activity Type | Compound | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Triazole Derivative A | S. aureus | 0.5 μg/mL |
| Antibacterial | Triazole Derivative B | E. coli | 1.0 μg/mL |
| Anticancer | Indole-Triazole C | MCF-7 | 14.1 μM |
| Anticancer | Indole-Triazole D | HCT-116 | 30.8 μM |
属性
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS3/c1-3-25-15(12-9-19-13-8-6-5-7-11(12)13)21-23-17(25)28-10-14(26)20-16-22-24-18(29-16)27-4-2/h5-9,19H,3-4,10H2,1-2H3,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBAJRJDPABVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)SCC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














